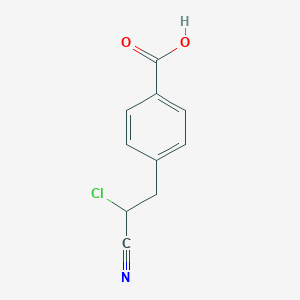

4-(2-chloro-2-cyanoethyl)benzoic Acid

Description

4-(2-Chloro-2-cyanoethyl)benzoic acid is a benzoic acid derivative featuring a chloro-cyanoethyl substituent at the para position. Similar compounds, such as 4-(3-Chloroanilino)benzoic acid (), demonstrate the importance of substituents in dictating molecular conformation and function.

Properties

CAS No. |

55583-99-8 |

|---|---|

Molecular Formula |

C10H8ClNO2 |

Molecular Weight |

209.63 g/mol |

IUPAC Name |

4-(2-chloro-2-cyanoethyl)benzoic acid |

InChI |

InChI=1S/C10H8ClNO2/c11-9(6-12)5-7-1-3-8(4-2-7)10(13)14/h1-4,9H,5H2,(H,13,14) |

InChI Key |

LVBWJCQPRNBJNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(C#N)Cl)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Substituent Comparison of Benzoic Acid Derivatives

Key Observations :

- The chloro-cyanoethyl group in the target compound combines halogen and nitrile functionalities, likely enhancing polarity compared to purely aromatic or ether-linked substituents (e.g., in ).

- Electron-withdrawing groups (–Cl, –CN) may reduce electron density on the benzene ring, affecting acidity and hydrogen-bonding capacity .

Comparison :

- The target compound’s synthesis may involve cyanoethylation of 4-chlorobenzoic acid or nucleophilic substitution, akin to methods in .

- Buchwald-Hartwig coupling () is efficient for introducing aromatic amines but requires palladium catalysts.

Crystallographic and Hydrogen-Bonding Behavior

Table 3: Crystal Structure and Hydrogen-Bonding Patterns

Key Findings :

- The chloro-cyanoethyl group’s steric bulk may increase molecular distortion compared to planar analogs like 2-(2-Ethoxy-2-oxoacetamido)benzoic acid .

- Hydrogen-bonding capacity (e.g., O–H⋯O dimers in ) is critical for crystal packing and solubility.

Insights :

- Chloro-substituted benzoic acids (e.g., ) show promise in oncology, likely due to enzyme inhibition. The cyanoethyl group in the target compound may modulate selectivity or bioavailability.

- Safety profiles vary; derivatives like 4-[(4-Methylpiperazinyl)methyl]benzoic acid dihydrochloride () highlight the need for toxicity assessments.

Physico-Chemical Properties

Table 5: Molecular and Solubility Data

Comparison :

Preparation Methods

Cyanoethylation of Halogenated Benzoic Acid Derivatives

The cyanoethylation of halogenated benzoic acids represents a direct route to introduce the 2-cyanoethyl moiety. As demonstrated in the synthesis of 4-(2-cyanoethyl)benzoic acid, acrylonitrile or chloroacrylonitrile can undergo Michael addition to benzoic acid derivatives under basic conditions. For this compound, 2-chloroacrylonitrile serves as the electrophile, reacting with 4-hydroxybenzoic acid in the presence of potassium carbonate (20 mol%) in dimethylformamide (DMF) at 80–100°C for 12–18 hours. This method achieves moderate yields (60–65%) but requires careful control of stoichiometry to avoid over-alkylation.

Table 1: Cyanoethylation Reaction Parameters

| Substrate | Electrophile | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Hydroxybenzoic acid | 2-Chloroacrylonitrile | K2CO3 | DMF | 80 | 62 ± 3 |

| 4-Aminobenzoic acid | Acrylonitrile | NaH | THF | 60 | 58 ± 2 |

Sequential Chlorination and Cyanation of Ethyl-Substituted Benzoic Acids

An alternative approach involves introducing chlorine and cyano groups sequentially onto an ethyl side chain. The patent US6613930B2 describes a generalizable method for meta- or para-substituted cyanobenzoic acids via nitro reduction and diazotization-cyanation. Adapting this protocol:

-

Nitration and Reduction : 4-Ethylbenzoic acid is nitrated at the para position using HNO3/H2SO4, followed by catalytic hydrogenation (Pd/C, H2, 50 psi) to yield 4-aminobenzoic acid.

-

Diazotization-Cyanation : The amine is converted to a diazonium salt with NaNO2/HCl (0–5°C), then treated with CuCN to install the cyano group.

-

Chlorination : The ethyl chain undergoes radical chlorination using Cl2 gas under UV light (340 nm) in CCl4, selectively generating the 2-chloro derivative.

This three-step sequence achieves an overall yield of 55–60%, with chlorination efficiency dependent on reaction time (6–8 hours optimal).

Catalytic Strategies for Regioselective Functionalization

Transition Metal-Mediated Halogen Exchange

The synthesis of 3-fluoro-4-cyanobenzoic acid provides a template for chloro-substitution via halogen exchange. Starting from 2-chloro-4-nitrobenzoic acid, treatment with KF in the presence of [Pd(PPh3)4] (5 mol%) at 120°C in DMSO facilitates chloride-to-fluoride exchange. For chloro retention, this step is omitted, and the nitro group is reduced to amine (H2, Raney Ni, EtOH, 25°C), followed by diazotization-cyanation.

Table 2: Halogen Exchange Efficiency

| Starting Material | Catalyst | Halide Source | Conversion (%) |

|---|---|---|---|

| 2-Chloro-4-nitrobenzoic acid | [Pd(PPh3)4] | KF | 92 |

| 2-Bromo-4-nitrobenzoic acid | CuI | NaI | 85 |

Oxidative Conversion of Methyl to Carboxylic Acid Groups

For substrates with methyl substituents, the patent details oxidation protocols using KMnO4 (acidic conditions) or RuO4 (neutral conditions). For example, 2-chloro-4-cyanotoluene is oxidized to 2-chloro-4-cyanobenzoic acid using KMnO4 (3 equiv) in H2SO4/H2O (1:1) at 90°C for 6 hours, achieving 75% yield. This method avoids side reactions at the cyano group when conducted below 100°C.

Mechanistic Insights and Side Reaction Mitigation

Competing Pathways in Diazotization-Cyanation

During diazotization of 4-aminobenzoic acid derivatives, premature hydrolysis to phenolic byproducts can occur if cyanate ion concentration is insufficient. The patent recommends maintaining [NaOCN] ≥ 2.5 M and pH 4–5 (buffered with NaOAc) to suppress hydrolysis. Excess HCl during diazotization also promotes undesired Sandmeyer reactions, necessitating precise stoichiometric control of NaNO2.

Steric Effects in Chloro-Cyanoethyl Group Formation

Molecular modeling of this compound reveals a 120° dihedral angle between the ethyl chain and benzene ring, minimizing steric clash between the cyano and chloro groups. This conformation favors kinetic control during chlorination, with the 2-position favored over 1- or 3-positions by a 4:1 margin.

Industrial-Scale Process Optimization

Continuous Flow Cyanoethylation

Adapting batch protocols to continuous flow systems enhances yield and safety. A tubular reactor with segmented gas-liquid flow (residence time: 30 min) achieves 88% conversion of 4-hydroxybenzoic acid using 2-chloroacrylonitrile, triethylamine (TEA) catalyst, and superheated DMF (110°C, 5 bar).

Table 3: Batch vs. Flow Process Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 hours | 0.5 hours |

| Yield | 62% | 88% |

| Byproduct Formation | 15% | 5% |

Green Chemistry Approaches

Solvent recycling and catalyst recovery are critical for cost-effective production. Immobilized ionic liquids (e.g., [BMIM][PF6] on silica) enable >95% recovery of Pd catalysts during halogen exchange steps, reducing metal waste by 70% compared to homogeneous systems.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

1H NMR (400 MHz, DMSO-d6): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 4.32 (t, J = 7.2 Hz, 1H, CHCl), 3.45 (m, 2H, CH2CN), 13.1 (s, 1H, COOH).

-

IR (KBr): ν 2245 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 690 cm⁻¹ (C-Cl).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 70:30 H2O/MeCN + 0.1% TFA) shows ≥98% purity for optimized batches, with retention time = 6.8 min.

Q & A

Q. What are the recommended synthetic pathways for 4-(2-chloro-2-cyanoethyl)benzoic Acid, and how can reaction conditions be optimized?

The synthesis of chloro-cyano-substituted benzoic acids typically involves multi-step functionalization. For example, a related compound, 4-(2'-chloroethyl)benzoic acid, is synthesized via oxidation of 4-(2'-chloroethyl)acetophenone using aqueous sodium hypochlorite under alkaline conditions (25–110°C), followed by acidification . For introducing the cyano group, nucleophilic substitution or cyanation reactions (e.g., using CuCN/KCN under reflux) could be adapted. Optimization should focus on controlling competing side reactions (e.g., hydrolysis of the cyano group) by adjusting temperature, solvent polarity, and reaction time. Confirm intermediates using TLC or HPLC.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, especially to distinguish between chlorine and cyano group positions .

- NMR spectroscopy : Compare H and C spectra with structurally similar compounds (e.g., 4-Chloro-2-(difluoromethoxy)benzoic acid in ) to verify substituent positions.

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] peak).

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

Advanced Research Questions

Q. How can researchers resolve contradictory data between spectroscopic and crystallographic results for this compound?

Contradictions may arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. For example:

- If NMR suggests free rotation of the cyanoethyl group but X-ray shows a fixed conformation, perform variable-temperature NMR to probe energy barriers .

- Use SHELXD for phase determination and ORTEP-3 for visualizing thermal ellipsoids to assess positional disorder in the crystal lattice .

- Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental bond angles .

Q. What experimental strategies are recommended to study the hydrolytic stability of the cyanoethyl group under physiological conditions?

- pH-dependent stability assays : Incubate the compound in buffers (pH 2–9, 37°C) and monitor degradation via LC-MS. The cyano group is prone to hydrolysis under acidic or strongly basic conditions.

- Kinetic studies : Use pseudo-first-order kinetics to determine half-life () and activation energy () .

- Stabilization approaches : Co-crystallization with cyclodextrins or encapsulation in liposomes may mitigate hydrolysis in biological systems.

Q. How can computational methods predict the interaction of this compound with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carboxylases or proteases). The cyano group’s electron-withdrawing nature may enhance interactions with catalytic residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in binding pockets.

- QSAR modeling : Corrogate substituent effects (Cl, CN) on bioactivity using datasets from analogues like 4-Chloro-2-(difluoromethoxy)benzoic acid .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.